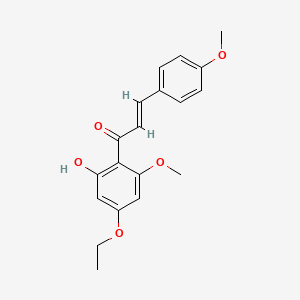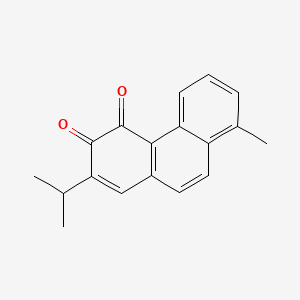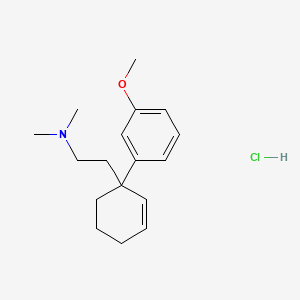
roflumilast N-oxide
Overview
Description
Roflumilast N-oxide is the active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. It is primarily used in the treatment of severe chronic obstructive pulmonary disease (COPD) and plaque psoriasis . The compound works by increasing intracellular cyclic AMP (cAMP) levels, which helps reduce inflammation .
Mechanism of Action
Target of Action
Roflumilast N-oxide, the active metabolite of roflumilast, primarily targets phosphodiesterase-4 (PDE4) . PDE4 is a major enzyme responsible for metabolizing cyclic-3’,5’-adenosinemonophosphate (cyclic AMP, cAMP), and is expressed on nearly all immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium .
Mode of Action
This compound selectively inhibits PDE4, leading to an accumulation of intracellular cAMP .
Biochemical Pathways
The inhibition of PDE4 by this compound affects the cAMP-mediated signaling pathway . The increase in cAMP levels can prevent the phosphorylation of spleen tyrosine kinase (SYK) and abrogate the activation of the PI3K/AKT/mTOR signaling pathway . This may result in the induction of apoptosis .
Pharmacokinetics
Roflumilast undergoes gut and hepatic first-pass metabolism via the cytochrome P450 (CYP3A4 and CYP1A2) system to form this compound, which is approximately threefold less potent . The bioavailability of roflumilast cream 0.3% after topical administration was found to be 1.5% . The half-life in adult patients was 4.0 days for roflumilast and 4.6 days for this compound following the last dose administered . Steady state was reached by Day 15 .
Biochemical Analysis
Biochemical Properties
Roflumilast N-oxide, like Roflumilast, is a potent inhibitor of PDE4 . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The inhibition of PDE4 by this compound leads to an accumulation of intracellular cyclic AMP .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the release of tumor necrosis factor (TNF)-α and chemokines by lipopolysaccharide (LPS)-stimulated human bronchial explants . It also displayed anti-fibrotic effects in cellular models . Furthermore, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a selective inhibitor of PDE4 . By inhibiting PDE4, a major enzyme involved in the metabolism of cyclic AMP, this compound leads to an accumulation of intracellular cyclic AMP . This accumulation is thought to mediate the disease-modifying effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a phase I study, the exposure to Roflumilast in subjects increased 20–40%, and the exposure to this compound increased about 169% compared to the single-dose administration . This indicates that the effects of this compound can vary over time in a laboratory setting.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, Roflumilast given orally showed equal potency to its N-oxide at different dosages in suppressing allergen-induced early airway reactions .
Metabolic Pathways
This compound is involved in significant metabolic pathways. After oral intake of Roflumilast, it is extensively metabolized by cytochrome P450 3A4 and 1A2 isozymes to its primary active metabolite, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Roflumilast N-oxide is synthesized through the oxidation of roflumilast. The process involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Roflumilast N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of roflumilast to this compound.
Reduction: Potential reduction back to roflumilast under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, low temperatures.
Reduction: Reducing agents like sodium borohydride, ethanol as solvent.
Substitution: Various nucleophiles, organic solvents, and catalysts.
Major Products
Oxidation: This compound.
Reduction: Roflumilast.
Substitution: Various substituted derivatives of roflumilast.
Scientific Research Applications
Roflumilast N-oxide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Roflumilast: The parent compound, also a PDE4 inhibitor.
Apremilast: Another PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Cilomilast: A PDE4 inhibitor previously investigated for COPD treatment.
Uniqueness
Roflumilast N-oxide is unique due to its high potency and selectivity for PDE4 . It has a longer half-life compared to roflumilast, allowing for sustained therapeutic effects . Additionally, its ability to penetrate tissues and achieve higher concentrations in target areas makes it particularly effective in treating inflammatory conditions .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXMSARUQULRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433059 | |
| Record name | roflumilast N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292135-78-5 | |
| Record name | roflumilast N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Roflumilast N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROFLUMILAST N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08MQ6CZCS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is roflumilast N-oxide and what is its mechanism of action?
A1: this compound (RNO) is the active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. [] PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule involved in inflammatory responses. By inhibiting PDE4, RNO increases intracellular cAMP levels. [] This leads to a decrease in the activity of inflammatory cells, such as neutrophils, eosinophils, and macrophages. [, , ]
Q2: How does the increase in cAMP levels by RNO lead to anti-inflammatory effects?
A2: Increased cAMP levels, due to RNO's inhibition of PDE4, activate protein kinase A (PKA). [] PKA then phosphorylates downstream targets involved in various cellular processes, leading to a reduction in the production and release of pro-inflammatory mediators like cytokines, chemokines, and inflammatory enzymes. [, , ]
Q3: Does RNO affect other cell types besides immune cells?
A3: Yes, RNO has been shown to affect other cell types relevant to lung diseases. For example, it can modulate the activity of airway smooth muscle cells [] and fibroblasts. [, , ] In these cell types, RNO can influence processes such as proliferation, collagen synthesis, and the production of growth factors like VEGF. [, ]
Q4: Does RNO impact corticosteroid sensitivity in COPD?
A4: Yes, RNO has shown the ability to reverse corticosteroid resistance in neutrophils from COPD patients. [] This is achieved by RNO's ability to reverse cigarette smoke extract-induced overexpression of macrophage migration inhibitory factor (MIF) and downregulation of MAPK phosphatase-1 (MKP-1), as well as by inhibiting the activation of PI3Kδ and downregulation of histone deacetylase 2 (HDAC2). []
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided abstracts do not contain specific spectroscopic data or detailed structural information about this compound. Further research in chemical databases or literature specializing in chemical characterization would be needed.
Q6: How is this compound absorbed and metabolized in the body?
A6: Roflumilast, the prodrug of RNO, is rapidly absorbed after oral administration and exhibits high absolute bioavailability (approximately 79%). [] Roflumilast is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, to its active metabolite, RNO. [, , , ] The plasma exposure of RNO is significantly greater (about 10-fold) than that of the parent drug, roflumilast. [, ]
Q7: How is this compound eliminated from the body?
A7: Roflumilast itself is not detectable in urine. While only trace amounts of RNO are found in urine, both roflumilast and its metabolites are primarily eliminated via the kidneys as glucuronides. [] Dosage adjustment is generally not necessary for patients with impaired renal function due to the minor impact on RNO exposure. []
Q8: Does the time of day impact the pharmacokinetics of roflumilast?
A8: A study investigating the chronopharmacology of roflumilast found that the time of day did not significantly affect its pharmacokinetic profile. [] While the rate of absorption was slightly faster with morning administration, the extent of absorption and elimination remained similar between morning and evening dosing. []
Q9: What are the main in vitro effects of this compound?
A10: In vitro studies demonstrate that RNO effectively inhibits various inflammatory responses. This includes inhibiting the release of inflammatory mediators like IL-8, TNF-α, and chemokines from different cell types, including neutrophils, macrophages, bronchial epithelial cells, and fibroblasts. [, , , , , ] RNO also shows potent inhibition of CXCL1-mediated neutrophil migration, likely through the regulation of intracellular calcium levels. [] Additionally, it can modulate the production of VEGF in lung fibroblasts. []
Q10: What animal models have been used to study roflumilast and its effects on pulmonary diseases?
A11: Roflumilast has demonstrated efficacy in preclinical models of COPD and pulmonary hypertension. [] Specifically, in rodent models, roflumilast has shown to attenuate pulmonary vascular remodeling and hypertension induced by chronic hypoxia or monocrotaline. [] It also reversed established pulmonary hypertension and suppressed the proliferation of cells in pulmonary blood vessel walls in the monocrotaline model. []
Q11: What are the main findings from clinical trials on roflumilast in COPD?
A12: Clinical trials have demonstrated that roflumilast is effective in reducing the frequency of exacerbations and improving lung function in patients with severe COPD, particularly those with chronic bronchitis and a history of frequent exacerbations. [, ] It is typically used as add-on therapy to bronchodilators. [, ] While its clinical benefit is considered modest by some, it offers an alternative treatment option for patients with severe COPD. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)








![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)

